3-Cyano-1-N-Fmoc-piperidine

Übersicht

Beschreibung

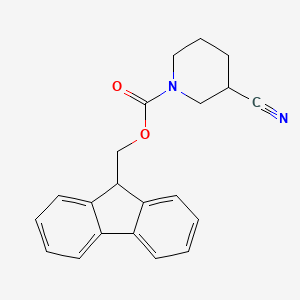

3-Cyano-1-N-Fmoc-piperidine: is a chemical compound with the molecular formula C21H20N2O2 . It is commonly used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a cyano group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used to protect amine groups during peptide synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1-N-Fmoc-piperidine typically involves the reaction of 3-cyanopiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems ensures the efficient production of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyano-1-N-Fmoc-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or other secondary amines.

Common Reagents and Conditions:

Deprotection: Piperidine, 4-methylpiperidine, or piperazine in an organic solvent like dimethylformamide (DMF) at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Deprotected Amine: Removal of the Fmoc group yields the free amine.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Cyano-1-N-Fmoc-piperidine has the molecular formula C21H20N2O2 and a molecular weight of 332.40 g/mol. The structure features a piperidine ring with a cyano group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for its functionality in various chemical reactions.

Applications in Organic Synthesis

1. Peptide Synthesis:

The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups, facilitating the assembly of peptides without unwanted side reactions. The presence of the cyano group enhances the compound's reactivity, enabling transformations into various functional groups, such as amines and carboxylic acids.

2. Medicinal Chemistry:

The piperidine scaffold is prevalent in many bioactive compounds. By incorporating the cyano and Fmoc functionalities, researchers can explore structure-activity relationships (SAR) to develop new therapeutic agents. This compound can serve as a building block for synthesizing piperidine-based drugs with improved efficacy .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine structure with cyano group | Different position of cyano group affects reactivity |

| N-Fmoc-piperidine | Lacks cyano functionality | Primarily used for protecting amines |

| N-Boc-piperidine | Uses Boc instead of Fmoc | Different protective strategy; less reactive |

This table illustrates variations in protective strategies and functional groups that influence their utility in synthetic applications.

Case Studies

Case Study 1: Efficient Peptide Synthesis

In a study focusing on the synthesis of complex peptides, this compound was utilized to protect specific amino acids during SPPS. The efficiency of this method was demonstrated through high yields and purity of the synthesized peptides. The use of Fmoc protection allowed for straightforward deprotection under mild conditions, showcasing its utility in producing therapeutic peptides .

Case Study 2: Development of Bioactive Compounds

Research has shown that compounds derived from this compound exhibit promising biological activities. For instance, derivatives were synthesized and tested for their potential as inhibitors in various biological pathways, leading to the identification of several candidates for further development into drug leads .

Wirkmechanismus

The primary mechanism of action of 3-Cyano-1-N-Fmoc-piperidine involves the protection of amine groups during peptide synthesis. The Fmoc group is a base-labile protecting group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis . The cyano group can also participate in various chemical reactions, contributing to the versatility of the compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

4-Methylpiperidine: Used as an alternative deprotection reagent in peptide synthesis.

Piperazine: Another deprotection reagent with similar applications.

Pyrrolidine: Used in similar contexts for deprotection and substitution reactions.

Uniqueness: 3-Cyano-1-N-Fmoc-piperidine is unique due to the presence of both the cyano group and the Fmoc protecting group, which provides dual functionality in synthetic applications. This combination allows for versatile chemical modifications and efficient peptide synthesis .

Biologische Aktivität

3-Cyano-1-N-Fmoc-piperidine is a compound that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a cyano group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The cyano group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry. The molecular formula is , with a molecular weight of 332.40 g/mol.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| M. tuberculosis (Standard) | 2 µg/mL | |

| M. tuberculosis (Resistant) | 4 µg/mL | |

| S. epidermidis | 15.6 µg/mL |

The compound's selective activity against M. tuberculosis highlights its potential as an antitubercular agent.

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.

| Inflammatory Mediator | Effect | Reference |

|---|---|---|

| NF-κB | Inhibition leading to reduced cytokine production | |

| COX-1 | Decreased expression |

These effects suggest that the compound could be beneficial in treating inflammatory diseases.

3. Anticancer Activity

The compound has shown promising anticancer activity across various cancer cell lines. It induces cell cycle arrest and apoptosis through multiple pathways.

- Mechanisms of Action:

- Induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs).

- Promotes apoptosis via reactive oxygen species (ROS) generation.

Research findings indicate that the compound effectively reduces tumor cell viability in vitro, making it a candidate for further cancer research.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation: Modulates CDK activity and retinoblastoma protein phosphorylation.

- Apoptosis Induction: Activates stress-related pathways such as JNK and p38 MAPK.

- Anti-inflammatory Pathways: Inhibits NF-κB and COX-1, leading to decreased inflammation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy: A study demonstrated that derivatives of piperidine, including this compound, exhibited significant activity against both standard and resistant strains of M. tuberculosis, suggesting potential for development into therapeutic agents .

- Cytotoxicity Assessments: Cytotoxicity tests using the HaCaT cell line indicated that the compound has low toxicity at effective antimicrobial concentrations, highlighting its safety profile for further development .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCMBISZMDDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661467 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-86-3 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.